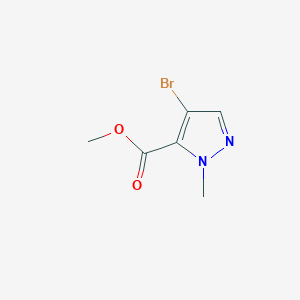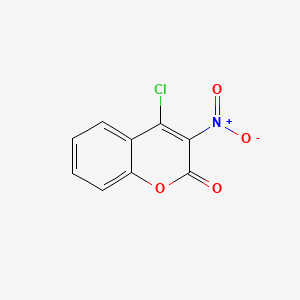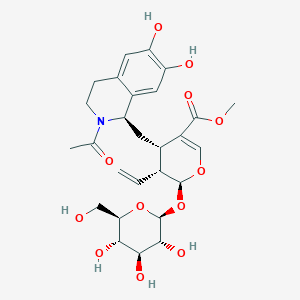
4-(2,6-二甲基苯氧基)苯酞腈
描述
“4-(2,6-Dimethylphenoxy)phthalonitrile” is a chemical compound with the molecular formula C16H12N2O . It is also known as "1,2-Dicyano-4-(2’,6’-dimethylphenoxy)benzene" . The compound appears as a white to orange to green powder or crystal .
Synthesis Analysis
The synthesis of phthalocyanines (Pcs) containing sterically hindered 2,6-di-(tert-butyl)-4-methylphenol group was achieved by the cyclotetramerization of the 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile . All compounds were fully characterized by 1H and 13C NMR, infrared, elemental analysis, UV–Vis, and MALDI-TOF spectral data .Molecular Structure Analysis
The molecular weight of “4-(2,6-Dimethylphenoxy)phthalonitrile” is 248.29 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area is 57 Å2, and the polarizability is 28.4±0.5 10-24 cm3 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 407.0±45.0 °C at 760 mmHg, and a melting point of 109.0 to 112.0 °C . It is soluble in hot methanol . The compound is light-sensitive .科学研究应用
微波辅助合成和表征
Güzel等人(2017)的一项研究重点从苯酞腈衍生物合成水溶性磺化酞菁。这些化合物表现出显着的聚集行为和氧化还原特性,展示了它们在超分子化学和电化学器件中的各种应用潜力 (Güzel, Koca, & Koçak, 2017)。
光物理化学性质
Demirbaş等人(2022)合成了带有吗啉取代基的酞菁衍生物,以探索它们的溶解性、聚集行为和光物理化学性质。这些衍生物显示出作为癌症治疗中光动力治疗的II型光敏剂的潜力,突出了它们在医学应用中的重要性 (Demirbaş, Pişkin, Durmuş, & Kantekin, 2022)。
氧化反应中的催化活性
Gökçe等人(2013)报道了一种新的苯酞腈衍生物及其在环己烯氧化中的催化效率。这项研究不仅提供了对新型酞菁化合物合成的见解,还提供了它们在有机转化中作为催化剂的应用 (Gökçe, Saka, Bıyıklıoğlu, & Kantekin, 2013)。
电化学氧化还原和传感特性
Günay等人(2018)合成了新型四取代金属酞菁,并探索了它们的电子转移特性和电催化活性。他们的研究不仅强调了这些化合物的结构表征,还强调了它们在传感和电致变色应用中的潜力 (Günay, Orman, Altındal, Salih, Özer, & Özkaya, 2018)。
光动力治疗和光敏效率
Yilmaz等人(2014)合成了二苯乙氧基取代的金属酞菁,评估了它们的荧光和单线态氧量子产率。光物理化学性质表明它们在光动力治疗中的潜在用途,这是癌症治疗研究的一个重要领域 (Yilmaz, Erdoğmuş, & Şener, 2014)。
安全和危害
The compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
While specific future directions for “4-(2,6-Dimethylphenoxy)phthalonitrile” are not mentioned in the search results, phthalocyanines (Pcs) and their derivatives have gained attention due to their unique physical and chemical properties . They have been employed in many areas of science and technology , and could be considered as important scaffolds for the construction of molecules with a vast array of applications .
属性
IUPAC Name |
4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-11-4-3-5-12(2)16(11)19-15-7-6-13(9-17)14(8-15)10-18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUVUOSWARAIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC(=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359210 | |
| Record name | 4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylphenoxy)phthalonitrile | |
CAS RN |
221302-75-6 | |
| Record name | 4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2',6'-Dimethylphenoxy)phthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 4-(2,6-Dimethylphenoxy)phthalonitrile?
A1: 4-(2,6-Dimethylphenoxy)phthalonitrile consists of two benzene rings connected by an oxygen atom. One benzene ring has two cyano groups attached, while the other has two methyl groups at the 2 and 6 positions. []
Q2: Are there any interesting features in the crystal structure of 4-(2,6-Dimethylphenoxy)phthalonitrile?
A2: Yes, the compound crystallizes with two distinct molecules per asymmetric unit. The crystal structure is primarily stabilized by weak van der Waals interactions between these molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)










